molecular formula C9H14N2O2S B1275189 2-amino-N-propylbenzenesulfonamide CAS No. 436095-50-0

2-amino-N-propylbenzenesulfonamide

Cat. No.: B1275189
CAS No.: 436095-50-0
M. Wt: 214.29 g/mol
InChI Key: FFEGBNMXZXUZSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Amino-N-propylbenzenesulfonamide, also known as APBSA, is a synthetic compound

Mode of Action

DHPS is vital in the synthesis of folate, a necessary component for cells to make nucleic acids, such as DNA or RNA . By inhibiting DHPS, sulfonamides prevent the synthesis of folate, thereby inhibiting DNA synthesis and cell division .

Biochemical Pathways

This inhibition disrupts the production of nucleic acids and prevents bacterial cell division .

Result of Action

This inhibition disrupts DNA synthesis and prevents bacterial cell division .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-amino-N-propylbenzenesulfonamide . It’s important to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-amino-N-propylbenzenesulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with carbonic anhydrases, a group of zinc-containing metalloenzymes. The compound binds to these enzymes with high affinity, forming a coordination bond between the negatively charged amino group and the zinc ion in the active site . This interaction can inhibit the enzymatic activity of carbonic anhydrases, affecting various physiological processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the synthesis of tetrahydrofolate, a crucial cofactor in DNA replication, thereby hindering cell division . This bacteriostatic effect makes it useful in controlling bacterial growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential damage to tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and other phase I metabolic reactions . These interactions can affect the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propylbenzenesulfonamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction is monitored using thin-layer chromatography (TLC). The obtained solid is then filtered and washed with water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-N-propylbenzenesulfonamide include:

  • 2-amino-N-methylbenzenesulfonamide
  • 2-amino-N-ethylbenzenesulfonamide
  • 2-amino-N-butylbenzenesulfonamide

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique properties and reactivity. For example, the propyl group in its structure may influence its solubility, reactivity, and interaction with biological targets differently compared to methyl, ethyl, or butyl groups.

Properties

IUPAC Name

2-amino-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEGBNMXZXUZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405780
Record name 2-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-50-0
Record name 2-amino-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-N-propylbenzenesulfonamide (8.64 g, 0.035 mol) in methanol (100 mL) was added palladium on carbon (10%, 3.5 g). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated. The solid residue was washed with ether to afford 2-amino-N-propylbenzenesulfonamide (7.45 g, yield 98.3%), which was dissolved in ether, and bubbled in hydrochloride (gas) to afford the product 2-amino-N-propylbenzenesulfonamide hydrochloride (8.61 g, yield 98.4%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.14 (br s, 3H), 7.50-7.62 (m, 2H), 7.26-7.30 (dt, 1H, J=1.6 Hz, 7.6 Hz), 6.88-6.90 (d, 1H, J=8.0 Hz), 6.67-6.71 (m, 1H), 2.61-2.65 (t, 2H, J=7.2 Hz), 1.28-1.37 (sext, 2H, J=7.2 Hz), 0.72-0.76 (t, 3H, J=7.6 Hz).
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step One

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